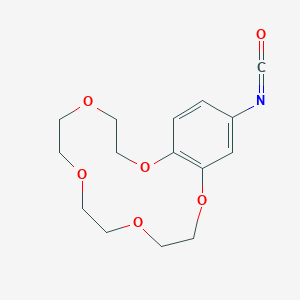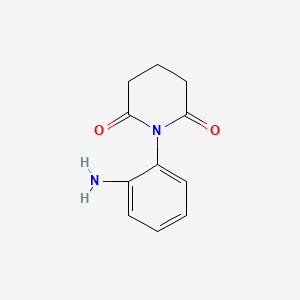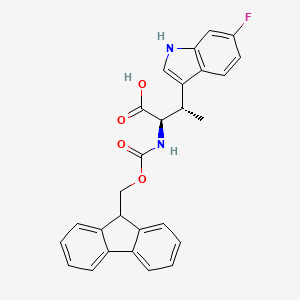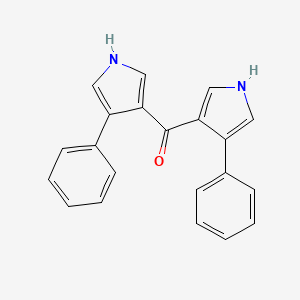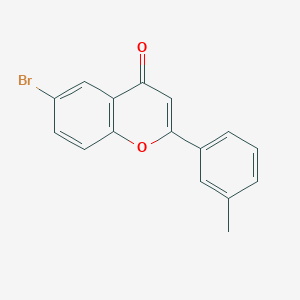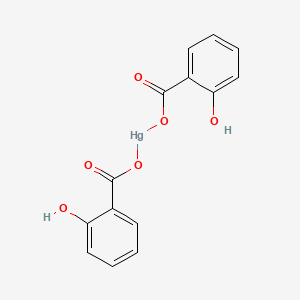
Quecksilbersalicylat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quecksilbersalicylat, also known as mercury salicylate, is a chemical compound that combines mercury with salicylic acid. It has been historically used in various applications, particularly in medicine and analytical chemistry. The compound is known for its antiseptic and antifungal properties.
准备方法
Synthetic Routes and Reaction Conditions
Quecksilbersalicylat can be synthesized through the reaction of salicylic acid with a mercury salt, such as mercury(II) chloride. The reaction typically involves dissolving salicylic acid in an appropriate solvent, such as ethanol, and then adding the mercury salt solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate additional purification steps, such as chromatography, to achieve the desired product quality.
化学反应分析
Types of Reactions
Quecksilbersalicylat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to elemental mercury and salicylic acid.
Substitution: The salicylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Mercury oxides and various organic by-products.
Reduction: Elemental mercury and salicylic acid.
Substitution: Derivatives of salicylic acid with different functional groups.
科学研究应用
Quecksilbersalicylat has been utilized in various scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of mercury content in samples.
Biology: Employed in biological studies to investigate the effects of mercury compounds on biological systems.
Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.
Industry: Applied in the production of certain pharmaceuticals and as a preservative in some industrial processes.
作用机制
The mechanism of action of Quecksilbersalicylat involves the interaction of mercury ions with biological molecules. Mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is responsible for the compound’s antiseptic and antifungal properties.
相似化合物的比较
Similar Compounds
Mercury(II) chloride: Another mercury compound with antiseptic properties.
Salicylic acid: The parent compound of Quecksilbersalicylat, widely used in medicine for its anti-inflammatory and keratolytic effects.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid with analgesic and anti-inflammatory properties.
Uniqueness
This compound is unique due to its combination of mercury and salicylic acid, providing both antiseptic and antifungal effects. Unlike other mercury compounds, it also benefits from the therapeutic properties of salicylic acid.
属性
分子式 |
C14H10HgO6 |
|---|---|
分子量 |
474.82 g/mol |
IUPAC 名称 |
bis[(2-hydroxybenzoyl)oxy]mercury |
InChI |
InChI=1S/2C7H6O3.Hg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI 键 |
ODRGDGFELJTJKA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O[Hg]OC(=O)C2=CC=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


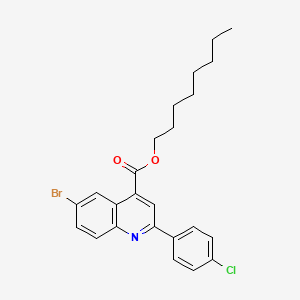

![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)
![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)
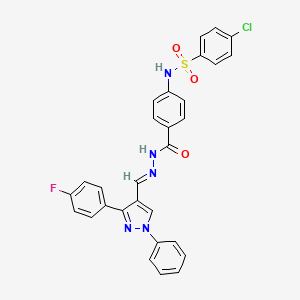

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
